N-{[4-({5-[(4-aminopiperidin-1-yl)methyl]pyrrolo[2,1-f][1,2,4]triazin-4-yl}oxy)-3-fluorophenyl]carbamoyl}-2-(4-fluorophenyl)acetamide
Description
Benzeneacetamide, N-[[[4-[[5-[(4-amino-1-piperidinyl)methyl]pyrrolo[2,1-f][1,2,4]triazin-4-yl]oxy]-3-fluorophenyl]amino]carbonyl]-4-fluoro- is a complex organic compound that features a unique structure combining a benzeneacetamide core with a pyrrolo[2,1-f][1,2,4]triazine moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Properties
Molecular Formula |
C27H27F2N7O3 |
|---|---|
Molecular Weight |
535.5 g/mol |
IUPAC Name |
N-[[4-[5-[(4-aminopiperidin-1-yl)methyl]pyrrolo[2,1-f][1,2,4]triazin-4-yl]oxy-3-fluorophenyl]carbamoyl]-2-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C27H27F2N7O3/c28-19-3-1-17(2-4-19)13-24(37)34-27(38)33-21-5-6-23(22(29)14-21)39-26-25-18(7-12-36(25)32-16-31-26)15-35-10-8-20(30)9-11-35/h1-7,12,14,16,20H,8-11,13,15,30H2,(H2,33,34,37,38) |
InChI Key |
YQQFRBUHZZNTGY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N)CC2=C3C(=NC=NN3C=C2)OC4=C(C=C(C=C4)NC(=O)NC(=O)CC5=CC=C(C=C5)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetamide, N-[[[4-[[5-[(4-amino-1-piperidinyl)methyl]pyrrolo[2,1-f][1,2,4]triazin-4-yl]oxy]-3-fluorophenyl]amino]carbonyl]-4-fluoro- typically involves multi-step organic synthesis. The process begins with the preparation of the pyrrolo[2,1-f][1,2,4]triazine core, followed by the introduction of the 4-amino-1-piperidinyl group. Subsequent steps involve the attachment of the benzeneacetamide moiety and the fluorophenyl group under controlled reaction conditions, often requiring the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Benzeneacetamide, N-[[[4-[[5-[(4-amino-1-piperidinyl)methyl]pyrrolo[2,1-f][1,2,4]triazin-4-yl]oxy]-3-fluorophenyl]amino]carbonyl]-4-fluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation may yield oxides, while reduction can produce amines or alcohols
Scientific Research Applications
Benzeneacetamide, N-[[[4-[[5-[(4-amino-1-piperidinyl)methyl]pyrrolo[2,1-f][1,2,4]triazin-4-yl]oxy]-3-fluorophenyl]amino]carbonyl]-4-fluoro- has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Benzeneacetamide, N-[[[4-[[5-[(4-amino-1-piperidinyl)methyl]pyrrolo[2,1-f][1,2,4]triazin-4-yl]oxy]-3-fluorophenyl]amino]carbonyl]-4-fluoro- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Benzeneacetamide, N-ethyl-4-[[ethyl[5-methoxy-2-[(2R)-1,2,3,4-tetrahydro-6-hydroxy-2-naphthalenyl]phenyl]amino]methyl]-: A structurally related compound with different substituents, leading to variations in biological activity and applications.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar heterocyclic core and are known for their kinase inhibitory activities.
Uniqueness
Benzeneacetamide, N-[[[4-[[5-[(4-amino-1-piperidinyl)methyl]pyrrolo[2,1-f][1,2,4]triazin-4-yl]oxy]-3-fluorophenyl]amino]carbonyl]-4-fluoro- is unique due to its specific combination of functional groups and structural features, which confer distinct biological activities and potential therapeutic applications. Its ability to interact with multiple molecular targets and undergo various chemical transformations makes it a versatile compound in scientific research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
